molecular formula C11H15NO4S B4905525 2-(Benzylsulfonylamino)butanoic acid

2-(Benzylsulfonylamino)butanoic acid

Cat. No.: B4905525
M. Wt: 257.31 g/mol
InChI Key: ANVONRZXOWPQGF-UHFFFAOYSA-N
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Description

2-(Benzylsulfonylamino)butanoic acid is a synthetic organic compound featuring a benzylsulfonylamino group (-NHSO₂C₆H₅CH₂) attached to the second carbon of a butanoic acid backbone. This structure combines the hydrophobicity of the benzyl group with the polar sulfonamide and carboxylic acid functionalities, making it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition or receptor modulation.

Properties

IUPAC Name

2-(benzylsulfonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-2-10(11(13)14)12-17(15,16)8-9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVONRZXOWPQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NS(=O)(=O)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfonylamino)butanoic acid typically involves the reaction of benzylsulfonyl chloride with an appropriate amino acid derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfonylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.

    Substitution: Nucleophiles like amines or alcohols can react with the amino group under acidic or basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

2-(Benzylsulfonylamino)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfonylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group can form covalent bonds with active site residues, leading to inhibition or modification of the target protein. This can affect various cellular pathways and biological processes.

Comparison with Similar Compounds

The compound is compared below with five structurally related molecules, focusing on molecular features, physicochemical properties, and functional implications.

Structural and Physicochemical Comparison

Table 1: Key Structural and Chemical Properties

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Structural Features Similarity Score
2-(Benzylsulfonylamino)butanoic acid N/A C₁₁H₁₅NO₄S ~265.3 (calc.) Benzylsulfonylamino at C2, butanoic acid backbone N/A
(R)-2-Benzamido-2-phenylacetic acid 2901-80-6 C₁₅H₁₃NO₃ 255.27 Benzamido at C2, phenylacetic acid backbone 1.00
2-Benzamido-3-methylbutanoic acid 14257-84-2 C₁₂H₁₅NO₃ 221.25 Benzamido at C2, methyl branch at C3 0.93
2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid 115527-63-4 C₁₂H₁₅NO₅S 285.32 Benzoylamino at C2, methylsulfonyl at C4 N/A
2-(Benzylamino)-3-methylbutanoic acid hydrochloride 1396964-70-7 C₁₂H₁₈ClNO₂ 251.73 Benzylamino at C2, methyl at C3, hydrochloride salt N/A
Key Observations:

Backbone Variability: The target compound uses a butanoic acid backbone, whereas (R)-2-Benzamido-2-phenylacetic acid employs a phenylacetic acid backbone (shorter chain with aromatic substitution), reducing its flexibility compared to butanoic acid derivatives .

Functional Group Differences: Sulfonamide vs. Amide: The benzylsulfonylamino group in the target compound is more electron-withdrawing and acidic (pKa ~1-2 for sulfonamides) than the benzamido group (pKa ~8-10 for amides), which may enhance solubility in basic environments . Salt Forms: The hydrochloride salt of 2-(Benzylamino)-3-methylbutanoic acid improves aqueous solubility compared to free carboxylic acids, a critical factor in drug formulation .

Substituent Positioning: 2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid places a methylsulfonyl group at C4, creating a bulkier and more polarized structure. This could hinder membrane permeability but improve target specificity .

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